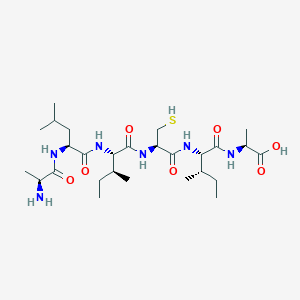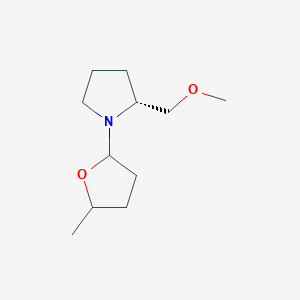
Pyrrolidine, 2-(methoxymethyl)-1-(tetrahydro-5-methyl-2-furanyl)-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 2-(methoxymethyl)-1-(tetrahydro-5-methyl-2-furanyl)-, (2R)- is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry due to their unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine derivatives typically involves the cyclization of appropriate precursors. For this specific compound, a possible synthetic route could involve the reaction of a suitable methoxymethyl precursor with a tetrahydro-5-methyl-2-furanyl derivative under controlled conditions. The reaction might require the use of catalysts or specific reagents to ensure the formation of the desired chiral center.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides or other oxidized forms.
Reduction: Reduction of functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the pyrrolidine ring.
Aplicaciones Científicas De Investigación
Pyrrolidine derivatives are extensively studied for their applications in various fields:
Chemistry: Used as building blocks in organic synthesis and as chiral auxiliaries.
Biology: Studied for their biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for their potential therapeutic effects, including antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of pyrrolidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects. The exact mechanism would depend on the specific structure and functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrrolidine
- 2-Methylpyrrolidine
- 1-(2-Furanyl)pyrrolidine
- 2-(Methoxymethyl)pyrrolidine
Uniqueness
The uniqueness of Pyrrolidine, 2-(methoxymethyl)-1-(tetrahydro-5-methyl-2-furanyl)-, (2R)- lies in its specific chiral configuration and the presence of both methoxymethyl and tetrahydro-5-methyl-2-furanyl groups. These structural features can impart unique chemical and biological properties, making it distinct from other pyrrolidine derivatives.
Propiedades
Número CAS |
651718-42-2 |
|---|---|
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
(2R)-2-(methoxymethyl)-1-(5-methyloxolan-2-yl)pyrrolidine |
InChI |
InChI=1S/C11H21NO2/c1-9-5-6-11(14-9)12-7-3-4-10(12)8-13-2/h9-11H,3-8H2,1-2H3/t9?,10-,11?/m1/s1 |
Clave InChI |
IYPRXZNVCPCGPB-HSOILSAZSA-N |
SMILES isomérico |
CC1CCC(O1)N2CCC[C@@H]2COC |
SMILES canónico |
CC1CCC(O1)N2CCCC2COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




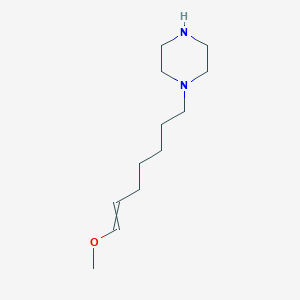

![Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]-](/img/structure/B12522073.png)
![Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]-](/img/structure/B12522086.png)
![4,4'-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline](/img/structure/B12522091.png)
![2-Ethyl-6-[(E)-2-phenylvinyl]pyridine](/img/structure/B12522099.png)
![1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12522104.png)
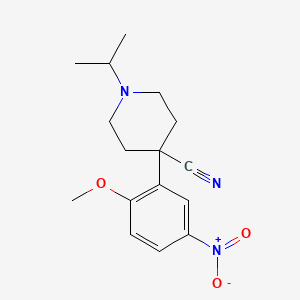
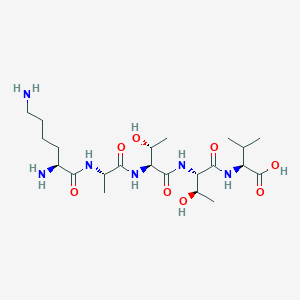
![3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12522141.png)
